4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C10H11FN2O.HCl and a molecular weight of 230.67 g/mol This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with an amino group and a 4-fluorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyrrolidine structure have been known to interact with various targets, such as monoamine transport inhibitors that prevent the reuptake of dopamine and norepinephrine .
Mode of Action
Similar compounds with a pyrrolidine ring have been reported to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It’s important to note that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been reported to have diverse biological activities, indicating a broad spectrum of potential effects .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may alter the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall cell function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
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Formation of the Pyrrolidin-2-one Ring: : The pyrrolidin-2-one ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones via a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
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Introduction of the Amino Group: : The amino group can be introduced through amination reactions. This step often involves the use of amine reagents under suitable conditions to achieve the desired substitution on the pyrrolidin-2-one ring.
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Addition of the 4-Fluorophenyl Group: : The 4-fluorophenyl group can be introduced through substitution reactions using appropriate fluorinated aromatic compounds. This step may involve the use of catalysts and specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve the use of halogenated compounds, acids, or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride
- Pyrrolidine-2-one derivatives
- Pyrrolizines and pyrrolidine-2,5-diones
Uniqueness
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14;/h1-4,8H,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTWCHZHIHKGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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